molecular formula C9H10N2O4 B1661255 Benzene, 1-(1-methylethyl)-2,4-dinitro- CAS No. 89-07-6

Benzene, 1-(1-methylethyl)-2,4-dinitro-

Cat. No. B1661255
CAS RN: 89-07-6
M. Wt: 210.19 g/mol
InChI Key: BAWGGSYXBBWRAO-UHFFFAOYSA-N
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Description

Cumene (Isopropylbenzene) is an organic compound that contains a benzene ring with an isopropyl substituent . It is a constituent of crude oil and refined fuels . It is a flammable colorless liquid that has a boiling point of 152 °C .


Synthesis Analysis

Commercial production of cumene is by Friedel–Crafts alkylation of benzene with propylene . The original route for manufacturing of cumene was by alkylation of benzene in the liquid phase using sulfuric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of cumene is C9H12 . The structure of cumene includes a benzene ring with an isopropyl substituent .


Chemical Reactions Analysis

Nearly all the cumene that is produced as a pure compound on an industrial scale is converted to cumene hydroperoxide, which is an intermediate in the synthesis of other industrially important chemicals, primarily phenol and acetone .


Physical And Chemical Properties Analysis

Cumene is a colorless liquid with a sharp, gasoline-like odor . It has a density of 0.862 g/cm³, a melting point of -96 °C, and a boiling point of 152 °C . It is soluble in acetone, ether, and ethanol, but negligible in water .

Scientific Research Applications

Synthesis and DNA Binding

A study focused on the synthesis and structure of derivatives of Benzene, 1-(1-methylethyl)-2,4-dinitro-, highlighted its potential application in creating monomers for polymeric materials. One derivative demonstrated strong binding to ds.DNA, suggesting a potential role in biotechnological applications related to DNA interaction. The cyclic voltammetric (CV) investigations indicated these compounds as significant ds.DNA binders and replication quenchers, proposing a threading intercalation mode of binding based on molecular structures and electrochemical data (Haider et al., 2011).

Molecular Devices

Another research explored a dinitro-based molecular device, analyzing its performance as a molecular memory but with distinct characteristics from its nitroamino counterparts. The study utilized density functional and Green function theories, providing insights into the charge states and current–voltage characteristics, which are crucial for developing molecular electronic devices (Seminario et al., 2002).

Photostability and Fluorescence

Research on benzene derivatives also extends into the development of novel fluorescent materials. A study presented a benzene-based compound with high fluorescence emission, photostability, and unique properties like solid-state emissivity, water solubility, and independence from solvent and pH. This compound, with its large Stokes shifts, opens new avenues for imaging applications and the design of luminescent materials (Beppu et al., 2015).

Electrophilic Trifluoromethylation

A study on the trifluoromethylation of aromatic compounds using a rhenium catalyst highlighted the potential of benzene derivatives in facilitating the introduction of trifluoromethyl groups. This reaction is significant for the synthesis of compounds with enhanced chemical and physical properties, useful in pharmaceuticals and agrochemicals (Mejía & Togni, 2012).

Genotoxicity and Environmental Impact

A study assessing the genotoxicity of benzene and its derivatives on human lymphocytes using the comet assay highlighted the DNA-damaging potential of these compounds. Understanding the genotoxic effects is crucial for evaluating the environmental and health impacts of exposure to benzene derivatives (Chen et al., 2008).

Mechanism of Action

The mechanism of action of cumene in chemical reactions often involves nucleophilic substitution . This is surprising, since aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .

Safety and Hazards

Cumene is flammable and poses several health hazards . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It can also cause damage to organs through prolonged or repeated exposure .

Future Directions

Cumene is an important biofuel precursor and demands 20% for benzene production . It is most useful in refined fuels and crude oil production . In the future, it can be used as a fuel precursor production .

properties

IUPAC Name

2,4-dinitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWGGSYXBBWRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5058981
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(1-methylethyl)-2,4-dinitro-

CAS RN

89-07-6
Record name 1-(1-Methylethyl)-2,4-dinitrobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
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Record name Benzene, 1-(1-methylethyl)-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dinitrocumene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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